4-Bromo-2-[[2-(2,4-dinitroanilino)phenyl]iminomethyl]phenol
Overview
Description
4-Bromo-2-[[2-(2,4-dinitroanilino)phenyl]iminomethyl]phenol is a complex organic compound that features a bromine atom, nitro groups, and an iminomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-[[2-(2,4-dinitroanilino)phenyl]iminomethyl]phenol typically involves multi-step organic reactions. The starting materials often include 4-bromo-2-nitroaniline and 2,4-dinitroaniline. The reaction conditions may involve the use of solvents such as dichloromethane and catalysts like 4-methylmorpholine N-oxide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthesis likely involves scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-[[2-(2,4-dinitroanilino)phenyl]iminomethyl]phenol can undergo various types of chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide or other strong bases.
Major Products
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted phenols or anilines.
Scientific Research Applications
4-Bromo-2-[[2-(2,4-dinitroanilino)phenyl]iminomethyl]phenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Industry: May be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-[[2-(2,4-dinitroanilino)phenyl]iminomethyl]phenol is not well-understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its unique chemical structure. The pathways involved may include oxidative stress or inhibition of specific enzymatic activities.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-nitroaniline: Shares the bromine and nitro groups but lacks the iminomethyl group.
2,4-Dinitroaniline: Contains the nitro groups but lacks the bromine and iminomethyl groups.
4-Bromo-2,5-dimethylaniline: Contains the bromine atom but has different substituents.
Uniqueness
4-Bromo-2-[[2-(2,4-dinitroanilino)phenyl]iminomethyl]phenol is unique due to the combination of bromine, nitro, and iminomethyl groups in a single molecule
Properties
IUPAC Name |
4-bromo-2-[[2-(2,4-dinitroanilino)phenyl]iminomethyl]phenol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN4O5/c20-13-5-8-19(25)12(9-13)11-21-15-3-1-2-4-16(15)22-17-7-6-14(23(26)27)10-18(17)24(28)29/h1-11,22,25H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLEAXVOJFMTOOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])N=CC3=C(C=CC(=C3)Br)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.